molecular formula C23H28Cl2N2O2 B5058680 1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride

1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride

Cat. No. B5058680
M. Wt: 435.4 g/mol
InChI Key: PJCLOAMKUQBAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective β-adrenoceptor antagonist and is commonly used in research studies to investigate the role of β-adrenoceptor signaling in various physiological and pathological conditions.

Mechanism of Action

1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is a selective β-adrenoceptor antagonist that blocks the binding of catecholamines to β-adrenoceptors. It specifically blocks the β1-adrenoceptor subtype, which is primarily located in the heart and is responsible for regulating heart rate and contractility. By blocking β1-adrenoceptors, 1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride reduces heart rate and contractility, thereby reducing the workload of the heart.
Biochemical and Physiological Effects:
1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has several biochemical and physiological effects. It reduces heart rate and contractility, which leads to a decrease in cardiac output and blood pressure. It also reduces the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II and aldosterone, thereby reducing blood pressure. In addition, it reduces the release of insulin from the pancreas and increases the release of glucagon, which leads to an increase in blood glucose levels.

Advantages and Limitations for Lab Experiments

1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages for lab experiments. It is a selective β1-adrenoceptor antagonist, which allows researchers to specifically study the effects of β1-adrenoceptor signaling. It is also a well-characterized compound, and its pharmacokinetics and pharmacodynamics have been extensively studied. However, it also has some limitations. It has a short half-life, which requires frequent dosing in animal experiments. It also has poor solubility in water, which limits its use in in vitro experiments.

Future Directions

There are several future directions for research on 1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. One direction is to investigate its effects on other physiological and pathological conditions, such as obesity, diabetes, and cancer. Another direction is to develop new formulations of the compound that improve its solubility and half-life. Additionally, there is a need to investigate the safety and efficacy of the compound in human clinical trials.

Synthesis Methods

1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is synthesized by reacting 1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol with hydrochloric acid. The reaction is carried out in anhydrous conditions, and the product is obtained as a white crystalline powder. The purity of the product is determined by high-performance liquid chromatography (HPLC) analysis.

Scientific Research Applications

1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is widely used in scientific research to investigate the role of β-adrenoceptor signaling in various physiological and pathological conditions. It is commonly used to study the effects of β-blockers on cardiovascular diseases such as hypertension, heart failure, and arrhythmias. It is also used to investigate the role of β-adrenoceptor signaling in the regulation of glucose metabolism, thermogenesis, and lipid metabolism.

properties

IUPAC Name

1-naphthalen-2-yloxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.2ClH/c26-22(18-27-23-11-10-19-6-4-5-7-20(19)16-23)17-24-12-14-25(15-13-24)21-8-2-1-3-9-21;;/h1-11,16,22,26H,12-15,17-18H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCLOAMKUQBAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalen-2-yloxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride

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